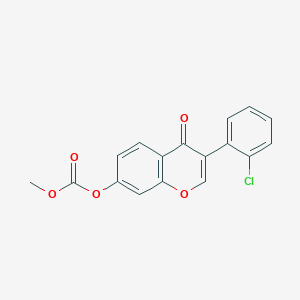![molecular formula C17H16N2O3 B5602851 N-[4-(氰甲基)苯基]-2-(3-甲氧基苯氧基)乙酰胺](/img/structure/B5602851.png)
N-[4-(氰甲基)苯基]-2-(3-甲氧基苯氧基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide and its derivatives often involves multi-step chemical reactions, utilizing specific reagents and catalysts to achieve desired structural configurations. For instance, Yang Man-li (2008) elaborated on the synthesis of novel acetamide derivatives utilizing 3-fluoro-4-cyanophenol as a primary compound, showcasing the intricate steps required to achieve the final product (Yang Man-li, 2008). Similarly, other researchers have employed various synthetic pathways to create closely related compounds, underlining the versatility and complexity of synthetic strategies in this domain.
Molecular Structure Analysis
The molecular structure of such acetamides is determined through advanced spectroscopic techniques, including NMR, IR spectroscopy, and sometimes X-ray crystallography. These methods provide insight into the compound's stereochemistry, bond lengths, and angles, offering a detailed understanding of its three-dimensional configuration. For example, studies by A. Camerman et al. (2005) on acetamide derivatives highlighted the significance of molecular structure analysis in understanding the compound's potential interactions and stability (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Chemical Reactions and Properties
N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide undergoes various chemical reactions, reflecting its reactivity and functional group transformations. These reactions are crucial for further modifications and applications of the compound. Research in this area explores the compound's behavior under different conditions and with various reagents, providing a foundation for its application in synthesis and material science.
Physical Properties Analysis
The physical properties of this acetamide, such as melting point, solubility, and crystalline structure, are essential for its handling and application in different domains. These properties are influenced by the compound's molecular structure and determine its suitability for specific uses. Detailed analysis of these properties is necessary for the development of application-specific formulations and materials.
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, reactivity with other chemical species, and stability, is crucial for the compound's application in chemical synthesis and material science. These properties dictate the compound's behavior in complex reactions and its compatibility with various materials and biological systems.
For more comprehensive insights and specific details on N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide , the following references provide a wealth of information on synthesis, molecular structure, and properties:
科学研究应用
合成及药理潜力
多项研究重点关注合成新型乙酰胺衍生物,以期用于潜在的药理应用。例如,Rani 等人(2016 年)探索了新型乙酰胺衍生物的留卡特合成,旨在获得潜在的细胞毒性、抗炎、镇痛和解热剂。发现苯氧基核团上特定官能团的存在对于活性至关重要,突显了结构修饰在增强治疗潜力中的重要性 (Rani、Pal、Hegde 和 Hashim,2016 年)。
催化过程和化学合成
还探索了化学合成中的催化应用。Magadum 和 Yadav(2018 年)研究了使用固定化脂肪酶对 2-氨基苯酚进行化学选择性乙酰化,强调了工艺参数的优化和选择合适酰基供体的意义。本研究说明了催化在实现选择性化学转化中的作用,这对于合成复杂分子(如 N-[4-(氰甲基)苯基]-2-(3-甲氧基苯氧基)乙酰胺)至关重要 (Magadum 和 Yadav,2018 年)。
抗癌和抗炎活性
乙酰胺衍生物的抗癌和抗炎特性一直是研究课题。Rani 等人(2014 年)合成了 2-(取代苯氧基)乙酰胺衍生物并评估了它们的抗癌、抗炎和镇痛活性,确定了具有显着活性特征的化合物。这项工作强调了此类化合物在开发新疗法中的治疗潜力 (Rani、Pal、Hegde 和 Hashim,2014 年)。
绿色合成
Zhang(2008 年)记录了绿色合成乙酰胺衍生物的努力,他开发了一种新型催化加氢方法来合成 N-(3-氨基-4-甲氧基苯基)乙酰胺,这是偶氮分散染料的中间体。这种方法突显了向环境友好型合成方法的转变,该方法减少了危险试剂和废物 (Zhang,2008 年)。
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-3-2-4-16(11-15)22-12-17(20)19-14-7-5-13(6-8-14)9-10-18/h2-8,11H,9,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOAVMBSXSZNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)
![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)
![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)
![3-[2-(allylamino)-1,3-thiazol-4-yl]-3,8,8-trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5602827.png)

![1-(2-ethoxyethyl)-N-[(5-methyl-2-furyl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5602833.png)
![6-[({2-[2-(2-pyrazinyl)-1,3-thiazol-4-yl]ethyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5602838.png)
![(4aS*,7aR*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5602846.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)